ethyl 6-(1,3-bis{[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
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Overview
Description
ETHYL 6-{1,3-BIS[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-{1,3-BIS[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-(2,5-dioxo-1-pyrrolidinyl)benzoyl chloride with 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, followed by esterification with ethyl 6-oxohexanoate . The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-{1,3-BIS[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 6-{1,3-BIS[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 6-{1,3-BIS[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]-5-METHYL-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **5-Oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester
- Benzylamino tetrazine N-hydroxysuccinimidyl ester
- Benzylaminotetrazine-NHS
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts .
Properties
Molecular Formula |
C34H32N4O10 |
---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
ethyl 6-[1,3-bis[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]-5-methyl-2-oxoimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C34H32N4O10/c1-3-48-30(44)7-5-4-6-25(39)31-20(2)35(32(45)21-8-12-23(13-9-21)36-26(40)16-17-27(36)41)34(47)38(31)33(46)22-10-14-24(15-11-22)37-28(42)18-19-29(37)43/h8-15H,3-7,16-19H2,1-2H3 |
InChI Key |
FWNWPQSNPJFKER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(N(C(=O)N1C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O)C |
Origin of Product |
United States |
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